![molecular formula C11H14ClNO B2916436 4'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride CAS No. 2197055-34-6](/img/structure/B2916436.png)
4'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Safety Information :
- MSDS : Link
Synthesis Analysis
The synthesis of 4’-Methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride involves cyclocondensation reactions. For instance, the reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol, in the presence of excess sodium methoxide, leads to the formation of 1-R-1’-phenyl-1’,7’-dihydrospiro[indole-3,6’-pyrazolo[3,4-d]pyrimidine]-2,4’ (1H,5’H)-diones. A similar reaction with 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile results in a cascade process, yielding 1-R-4’-(methoxy)-1’-phenyl-1’,7’-dihydrospiro[indole-3,6’-pyrazolo[3,4-d]pyrimidine]-2(1H)-ones as intermediates, which further transform into N-R-2-[4-(methoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]anilines .
Molecular Structure Analysis
The molecular structure of 4’-Methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride consists of a spiro-fused cyclopropane and indoline ring system. The chlorine atom is attached to the cyclopropane carbon. The compound’s InChI code is: 1S/C10H11N.ClH/c1-2-4-9-8(3-1)10(5-6-10)7-11-9;/h1-4,11H,5-7H2;1H .
Chemical Reactions Analysis
The compound undergoes cyclocondensation reactions, leading to the formation of spiro heterocycles containing both 2,3-dihydroquinazolin-4(1H)-one and 2-oxindole moieties. These reactions are essential for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which exhibit promising pharmacological properties .
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties . Compounds similar to 4’-Methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride have shown inhibitory activity against influenza A and other viruses. For instance, certain indole derivatives have demonstrated IC50 values in the low micromolar range, indicating their potential as antiviral agents .
Anti-inflammatory Properties
The indole nucleus is a common feature in many synthetic drug molecules due to its ability to bind with high affinity to multiple receptors. This characteristic makes indole derivatives, including our compound of interest, candidates for anti-inflammatory medications . Their mechanism of action often involves the modulation of cytokine production and inhibition of inflammatory pathways .
Anticancer Applications
Indole derivatives are known for their anticancer activities . They can interact with various cellular targets and disrupt cancer cell proliferation. Research has shown that these compounds can induce apoptosis and inhibit tumor growth, making them valuable in the development of new cancer therapies .
Anti-HIV Effects
Some indole derivatives have been synthesized and screened for their anti-HIV activity . They have been found to inhibit the replication of HIV-1 and HIV-2 strains in acutely infected cells. This suggests that our compound could be explored for its potential to contribute to the treatment of HIV .
Antioxidant Capabilities
The indole scaffold is associated with antioxidant properties due to its electron-rich structure. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases. Thus, indole derivatives can be significant in preventing or treating conditions caused by oxidative damage .
Antimicrobial and Antitubercular Activities
Indole derivatives have also been utilized for their antimicrobial and antitubercular effects . They have been effective against a broad spectrum of bacteria and Mycobacterium tuberculosis, the causative agent of tuberculosis. This makes them important for developing new antibiotics and treatments for TB .
Propiedades
IUPAC Name |
4-methoxyspiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-13-9-4-2-3-8-10(9)11(5-6-11)7-12-8;/h2-4,12H,5-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFMHEPXFBQVPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C3(CC3)CN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2916353.png)
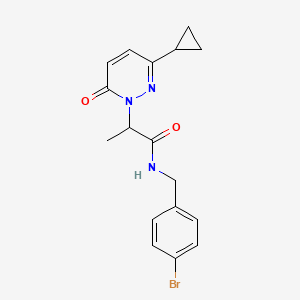
![6-(3-Fluorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2916356.png)
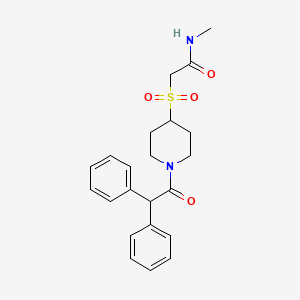
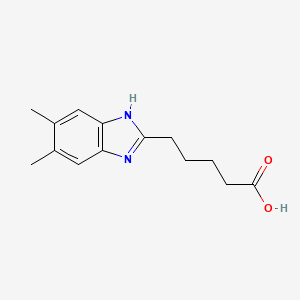
![methyl 3-carbamoyl-2-(4-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2916365.png)
![5-bromo-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2916366.png)
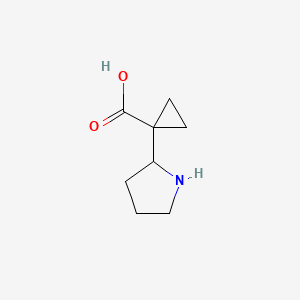
![5-((3-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2916369.png)
![Methyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B2916370.png)
![N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2916372.png)
![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2916374.png)
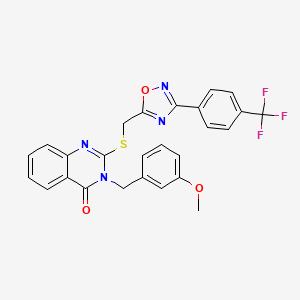
![3-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride](/img/structure/B2916376.png)